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molecular formula C6H12O3 B3048659 Methyl 2-methoxy-2-methylpropanoate CAS No. 17860-39-8

Methyl 2-methoxy-2-methylpropanoate

Cat. No. B3048659
M. Wt: 132.16 g/mol
InChI Key: AKWHOGIYEOZALP-UHFFFAOYSA-N
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Patent
US04988827

Procedure details

Dimethyl formamide (100 ml) and tetrahydrofuran (300 ml) were placed in a 1000 ml three-neck round-bottom flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel. An 80% dispersion of sodium hydride in oil (19.80 g, 0.66 mol) was added to form a gray suspension. The suspension was cooled in an ice-water bath. Methyl hydroxyisobutyrate (70.8 g, 0.60 mol) was dissolved in tetrahydrofuran (50 ml) and added slowly to the cooled sodium hydride suspension while the temperature was held below 15° C. The resulting suspension was stirred for one hour. Methyl iodide (freshly distilled, 108.75 g, 0.75 mol) in tetrahydrofuran (25 ml) was slowly added to the cooled suspension. The addition took 1.5 hours, during which the temperature was held below 15° C. The suspension was stirred and allowed to warm to room temperature for 15 hours. The suspension was poured into ethyl acetate (300 ml) and water (300 ml). The clear layers were separated and the aqueous phase was extracted with ethyl acetate (300 ml). The combined organic layers were decolorized with water (200 ml) containing sodium bisulfite (10 g). The organic phase was separated and dried over magnesium sulfate. The solvent was mostly removed by rotary evaporation (25 mm Hg, 30° C.). The resulting solution was distilled at atmospheric pressure and the product collected at 137°-146° C. The product was contaminated with DMF, but by NMR the yield of product was 48.8 g (61%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
70.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C=O.[H-].[Na+].[OH:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11]>O1CCCC1>[CH3:1][O:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
19.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
70.8 g
Type
reactant
Smiles
OC(C(=O)OC)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a mechanical stirrer, and a dropping funnel
CUSTOM
Type
CUSTOM
Details
to form a gray suspension
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
was held below 15° C
DISTILLATION
Type
DISTILLATION
Details
Methyl iodide (freshly distilled
ADDITION
Type
ADDITION
Details
108.75 g, 0.75 mol) in tetrahydrofuran (25 ml) was slowly added to the cooled suspension
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
took 1.5 hours, during which
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
was held below 15° C
STIRRING
Type
STIRRING
Details
The suspension was stirred
ADDITION
Type
ADDITION
Details
The suspension was poured into ethyl acetate (300 ml) and water (300 ml)
CUSTOM
Type
CUSTOM
Details
The clear layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (300 ml)
ADDITION
Type
ADDITION
Details
containing sodium bisulfite (10 g)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was mostly removed by rotary evaporation (25 mm Hg, 30° C.)
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
the product collected at 137°-146° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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